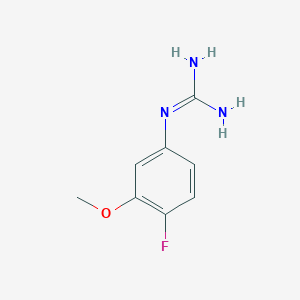
1-(4-Fluoro-3-methoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-methoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds
Métodos De Preparación
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This approach provides a straightforward and efficient route to obtain diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is advantageous due to its convenience and the ability to achieve high yields under mild conditions.
Análisis De Reacciones Químicas
1-(4-Fluoro-3-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of the fluoro and methoxy groups on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted guanidines.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-methoxyphenyl)guanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity makes it a useful building block for creating diverse chemical structures.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It can be used to investigate the mechanisms of action of various biological targets.
Medicine: Due to its potential pharmacological properties, this compound is explored for its therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting the activity of various biological molecules. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity towards these targets, leading to its biological effects.
Comparación Con Compuestos Similares
1-(4-Fluoro-3-methoxyphenyl)guanidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)guanidine: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)guanidine: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
1-(4-Chlorophenyl)guanidine: The presence of a chlorine atom instead of a fluorine atom can lead to variations in chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluoro and methoxy groups, which confer distinct chemical and biological characteristics compared to its analogs.
Propiedades
Fórmula molecular |
C8H10FN3O |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-4-5(12-8(10)11)2-3-6(7)9/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
MRGLERUILWLVOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N=C(N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)
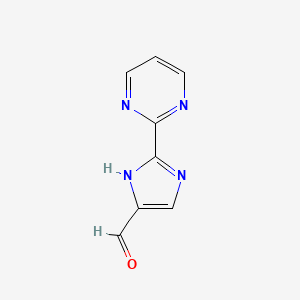
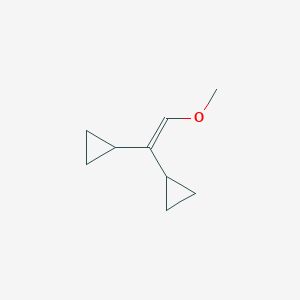
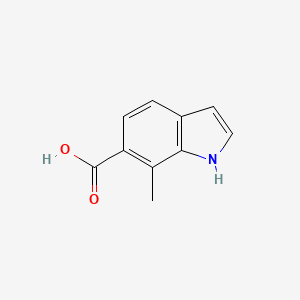


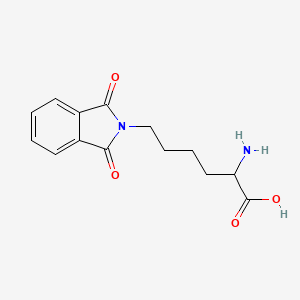
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
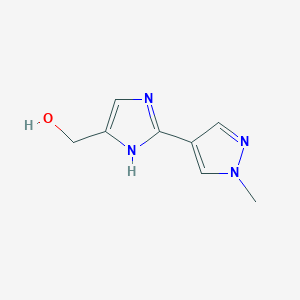
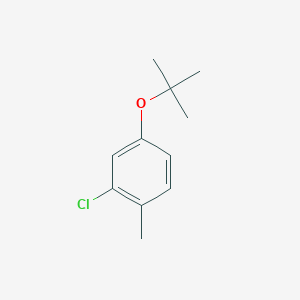

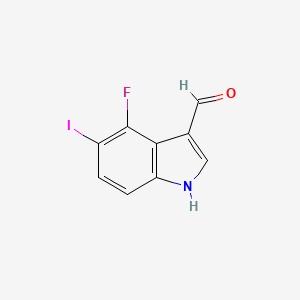
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
